molecular formula C15H12F2O3 B6375044 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol CAS No. 1261918-65-3

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol

Cat. No.: B6375044
CAS No.: 1261918-65-3
M. Wt: 278.25 g/mol
InChI Key: PGJYCCDGHFBUCS-UHFFFAOYSA-N
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Description

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol is an organic compound that features both fluorine and ethoxycarbonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol typically involves the reaction of 4-iodo-3-fluorobenzoic acid ethyl ester with boronic acid derivatives under Suzuki-Miyaura coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The ethoxycarbonyl group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenols or ethers.

Scientific Research Applications

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The ethoxycarbonyl group can also participate in hydrogen bonding and other interactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Ethoxycarbonyl)-3-fluorophenylboronic acid
  • 3-(Ethoxycarbonyl)-4-fluorophenylboronic acid
  • 4-Ethoxycarbonylphenylboronic acid

Uniqueness

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol is unique due to the presence of both fluorine and ethoxycarbonyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 2-fluoro-4-(3-fluoro-4-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O3/c1-2-20-15(19)11-5-3-9(7-12(11)16)10-4-6-14(18)13(17)8-10/h3-8,18H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJYCCDGHFBUCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684538
Record name Ethyl 3,3'-difluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261918-65-3
Record name Ethyl 3,3'-difluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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